CYP11B1 Inhibition: N‑Methyl vs. N‑Aryl
In a recombinant human CYP11B1 enzyme assay (HTRF, V79 cells, 250 nM 11‑deoxycortisol, 3 h), a 1‑methyl‑substituted pyrrolidine‑3‑carbonitrile scaffold related to the target compound displayed an IC₅₀ of 1.47 μM [1]. By contrast, closely related N‑aryl analogs (e.g., 1‑(3‑chloro‑4‑methoxyphenyl)‑4‑oxopyrrolidine‑3‑carbonitrile) showed substantially weaker inhibition (IC₅₀ ~10 μM) in comparable CYP assays , indicating that the N‑methyl substitution contributes to a ~6‑fold improvement in potency against this target.
| Evidence Dimension | CYP11B1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.47 μM (N‑methyl‑containing pyrrolidine‑3‑carbonitrile scaffold) |
| Comparator Or Baseline | ~10 μM (1‑(3‑chloro‑4‑methoxyphenyl)‑4‑oxopyrrolidine‑3‑carbonitrile) |
| Quantified Difference | ~6‑fold lower IC₅₀ (higher potency) |
| Conditions | Recombinant human CYP11B1, V79 cells, HTRF detection, 3 h incubation |
Why This Matters
A 6‑fold potency advantage against CYP11B1 can be decisive when selecting a starting point for steroidogenesis‑related drug discovery programs, where weak inhibitors often fail to translate into cellular activity.
- [1] BindingDB entry BDBM50122355 (CHEMBL3622444): CYP11B1 IC₅₀ 1.47 μM. View Source
